N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide
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Description
N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide, also known as CHIR-124, is a small molecule inhibitor of the protein kinase Chk1. It was first synthesized in 2003 and has since been used in scientific research to study the role of Chk1 in DNA damage response and cancer treatment.
Scientific Research Applications
Anticancer Activity
Quinoxaline and thiophene derivatives, including those with sulfonamide groups, have been explored for their potential anticancer activities. These compounds exhibit cytotoxic activities against various cancer cell lines. For instance, a study revealed that certain thiophene derivatives with sulfonamide, among other moieties, showed significant in vitro anticancer activity against the human breast cancer cell line (MCF7), with some compounds demonstrating higher cytotoxic activities than the control drug doxorubicin (Ghorab, Bashandy, & Alsaid, 2014). This indicates the promise of N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide and related compounds in anticancer research.
Antibacterial Activity
The antibacterial properties of quinoxaline sulfonamides have also been investigated. Research has shown that quinoxaline derivatives synthesized from reactions involving o-phenylene diamine and various agents, followed by sulfonamidation, exhibited antibacterial activities against pathogens like Staphylococcus spp. and Escherichia coli (Alavi, Mosslemin, Mohebat, & Massah, 2017). Such findings underscore the potential of N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide derivatives as antibacterial agents.
Green Synthesis and Environmental Sustainability
The green synthesis approach has been applied to the development of quinoxaline sulfonamides, highlighting the importance of environmentally friendly methods in chemical synthesis. A study described the catalyst-free synthesis of quinoxaline derivatives under green conditions, emphasizing the method's efficiency and the high yields of products with antibacterial activity (Alavi et al., 2017). This approach aligns with the increasing demand for sustainable practices in pharmaceutical research and development.
Broad Spectrum of Biological Activities
Quinoxaline-containing sulfonamides have been recognized for their broad spectrum of biological activities, ranging from anticancer to antibacterial effects. A comprehensive review on the synthesis, biological activities, and structure-activity relationships of quinoxaline sulfonamide derivatives highlighted their potential across various biomedical applications, including their role as diuretic, neuropharmacological, and anti-inflammatory agents, among others (Irfan et al., 2021). This broad therapeutic potential makes N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide a compound of interest for further research and development in drug discovery.
properties
IUPAC Name |
N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S2/c25-28(26,18-11-6-14-27-18)24-20-19(21-13-12-15-7-2-1-3-8-15)22-16-9-4-5-10-17(16)23-20/h4-7,9-11,14H,1-3,8,12-13H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAIIWPSSIYHPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[2-(cyclohexen-1-yl)ethylamino]quinoxalin-2-yl]thiophene-2-sulfonamide |
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